1-ethyl-5-methyl-4-nitro-1H-pyrazol-3-amine
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Overview
Description
1-Ethyl-5-methyl-4-nitro-1H-pyrazol-3-amine is an organic compound with the molecular formula C6H10N4O2 and a molecular weight of 170.17 g/mol . This compound is part of the pyrazole family, which is known for its diverse applications in various fields, including medicinal chemistry and materials science .
Preparation Methods
The synthesis of 1-ethyl-5-methyl-4-nitro-1H-pyrazol-3-amine typically involves the reaction of ethyl hydrazine with 4-nitro-3-methyl-1H-pyrazole under controlled conditions . The reaction is carried out in an organic solvent such as ethanol, and the mixture is heated to reflux for several hours. After completion, the product is purified through recrystallization or column chromatography .
Chemical Reactions Analysis
1-Ethyl-5-methyl-4-nitro-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common reagents for these reactions include hydrogen gas, palladium on carbon, tin(II) chloride, and various organic solvents . Major products formed from these reactions include reduced amines, substituted pyrazoles, and oxidized derivatives .
Scientific Research Applications
1-Ethyl-5-methyl-4-nitro-1H-pyrazol-3-amine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: Researchers use this compound to study its biological activity and potential as a drug candidate.
Mechanism of Action
The mechanism of action of 1-ethyl-5-methyl-4-nitro-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors . The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 1-ethyl-5-methyl-4-nitro-1H-pyrazol-3-amine include other pyrazole derivatives such as 1-ethyl-3-methyl-4-nitro-1H-pyrazole and 1-ethyl-5-methyl-3-nitro-1H-pyrazole . These compounds share similar structural features but differ in the position and nature of substituents on the pyrazole ring . The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity .
Properties
IUPAC Name |
1-ethyl-5-methyl-4-nitropyrazol-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O2/c1-3-9-4(2)5(10(11)12)6(7)8-9/h3H2,1-2H3,(H2,7,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXIVHKLPFKSHBB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)N)[N+](=O)[O-])C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00649352 |
Source
|
Record name | 1-Ethyl-5-methyl-4-nitro-1H-pyrazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00649352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1170024-12-0 |
Source
|
Record name | 1-Ethyl-5-methyl-4-nitro-1H-pyrazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00649352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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